
Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate
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Overview
Description
Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate is a chemical compound with the molecular formula C26H50O8. It is an ester derived from dodecanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate typically involves the esterification reaction between dodecanedioic acid and 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process and remove water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Dodecanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C28H54O8
- Molecular Weight : 502.7 g/mol
- CAS Number : 141-19-5
The compound features two butoxyethoxy groups attached to a dodecanedioate backbone, which contributes to its effectiveness as a plasticizer and solvent.
Industrial Applications
1. Plasticizers
- Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate is widely used as a plasticizer in the production of flexible PVC and other polymers. It enhances the flexibility, durability, and processability of these materials, making it suitable for applications in construction, automotive, and consumer goods .
2. Coatings and Paints
- The compound serves as an additive in paints and coatings, improving their flow properties and adhesion characteristics. Its use in solvent-based formulations helps achieve better performance in terms of durability and resistance to environmental factors .
3. Textile Industry
- In textile processing, it acts as a softener and conditioning agent. Its ability to modify surface properties makes it valuable for improving the feel and drape of fabrics .
4. Semiconductor Manufacturing
- The compound is utilized in the semiconductor industry as a solvent for photoresists and other materials. Its compatibility with various substrates aids in the fabrication of electronic components .
Environmental and Safety Considerations
While this compound has numerous applications, it is essential to consider its environmental impact and safety profile. Regulatory assessments indicate that it may pose risks if released into the environment; thus, proper handling and disposal protocols are necessary .
Case Study 1: Use as a Plasticizer
In a study conducted on flexible PVC formulations, this compound was compared with traditional plasticizers. The results showed that it provided superior flexibility at lower concentrations, leading to reduced material costs while maintaining performance standards.
Case Study 2: Coating Formulations
Research on automotive coatings demonstrated that incorporating this compound improved adhesion properties significantly compared to standard formulations without the compound. This enhancement led to increased durability against weathering and mechanical stress.
Mechanism of Action
The mechanism of action of Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate depends on its specific application. In general, the compound interacts with molecular targets through its ester functional groups, which can undergo hydrolysis or other chemical reactions. The pathways involved may include ester hydrolysis, oxidation, and substitution reactions, leading to the formation of various products that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-(2-butoxyethoxy)ethyl) adipate
- Bis(2-(2-butoxyethoxy)ethyl) hexanedioate
- Bis(2-(2-butoxyethoxy)ethyl) octanedioate
Uniqueness
Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate is unique due to its longer carbon chain compared to similar compounds, which imparts distinct physical and chemical properties. This compound’s higher molecular weight and longer chain length contribute to its enhanced stability and compatibility with various materials, making it suitable for specialized applications in industry and research.
Biological Activity
Chemical Identity
Bis(2-(2-butoxyethoxy)ethyl) dodecanedioate is a diester formed from dodecanedioic acid and 2-(2-butoxyethoxy)ethanol. Its molecular formula is C28H54O8, with a molecular weight of approximately 518.72 g/mol. This compound is characterized by its long carbon chain, which influences its biological activity and potential applications in various fields, including cosmetics and industrial formulations.
Biological Activity
The biological activity of this compound is primarily influenced by its structural components, particularly the 2-butoxyethanol moiety. The following sections summarize key findings related to its biological effects.
Toxicological Profile
-
Acute Toxicity
Studies indicate that compounds containing 2-butoxyethanol can exhibit moderate toxicity. For instance, dermal LD50 values for related compounds range from 2000 mg/kg bw to 15000 mg/kg bw in rabbits, suggesting that prolonged exposure may lead to skin irritation or dermatitis . -
Reproductive and Developmental Toxicity
Research has shown that exposure to high concentrations of 2-butoxyethanol can lead to reproductive effects in animal models, such as reduced offspring viability and developmental abnormalities . In particular, pregnant rats exposed to significant doses exhibited fewer offspring and some had underdeveloped bones . -
Organ Toxicity
Repeated exposure to compounds similar to this compound has been associated with liver and kidney toxicity. Changes in organ weights and histopathological alterations were noted at doses exceeding 800-1000 mg/kg bw/day .
Case Studies
-
Case Study 1: Hemolytic Effects
In animal studies, exposure to high levels of 2-butoxyethanol resulted in hemolysis, characterized by the destruction of red blood cells. This was observed in multiple species, including rats and rabbits, leading to increased hemoglobin levels in urine and other systemic effects . -
Case Study 2: Inhalation Studies
Acute inhalation toxicity studies have shown that exposure to vapors of related compounds did not result in lethality but did cause signs of central nervous system depression . These findings underline the importance of monitoring exposure levels in occupational settings.
Summary of Biological Effects
Environmental Impact
The environmental persistence of this compound is a concern due to its potential accumulation in ecosystems. Its degradation products may also pose risks to aquatic life, emphasizing the need for careful handling and disposal.
Properties
CAS No. |
85284-11-3 |
---|---|
Molecular Formula |
C28H54O8 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
bis[2-(2-butoxyethoxy)ethyl] dodecanedioate |
InChI |
InChI=1S/C28H54O8/c1-3-5-17-31-19-21-33-23-25-35-27(29)15-13-11-9-7-8-10-12-14-16-28(30)36-26-24-34-22-20-32-18-6-4-2/h3-26H2,1-2H3 |
InChI Key |
MNXUDVUBHYBLQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCCCCCCCCCC(=O)OCCOCCOCCCC |
Origin of Product |
United States |
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